

Application Notes and Protocols for Labeling Proteins with Atto 680 NHS Ester

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Compound of Interest

Compound Name: Atto 680 NHS ester

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This document provides a detailed protocol for the covalent labeling of proteins with Atto 680 N-hydroxysuccinimidyl (NHS) ester, a high-performance fluorescent dye. Atto 680 is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability, making it an ideal choice for various applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.^{[1][2]}

Overview

The **Atto 680 NHS ester** facilitates the covalent attachment of the Atto 680 dye to proteins and other biomolecules containing primary amino groups.^[1] The NHS ester reacts with the ϵ -amino groups of lysine residues and the N-terminal α -amino group to form a stable amide bond.^[3] This reaction is most efficient at an alkaline pH, where the amino groups are deprotonated and thus more nucleophilic.^[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of proteins with **Atto 680 NHS ester**.

| Parameter | Recommended Value | Notes |
|---|---|---|
| Atto 680 NHS Ester Properties | | |
| Molecular Weight | 828 g/mol | [5] |
| Excitation Maximum (λ_{ex}) | 681 nm | [5] |
| Emission Maximum (λ_{em}) | 698 nm | [5] |
| Molar Extinction Coefficient (ϵ) | $1.25 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$ | [5] |
| Reaction Conditions | | |
| Reaction pH | 8.0 - 9.0 (Optimal: 8.3) | A pH of 8.3 offers a good compromise between amine reactivity and NHS ester hydrolysis.[3][4] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| Molar Excess of Dye to Protein | 2-fold to 10-fold | This should be optimized for each specific protein to achieve the desired degree of labeling.[5][6] |
| Reaction Temperature | Room Temperature | |
| Incubation Time | 30 - 60 minutes | [5] |
| Reagent Preparation | | |
| Atto 680 NHS Ester Stock Solution | 1 mg/mL in anhydrous DMSO or DMF | Should be prepared fresh immediately before use to avoid hydrolysis.[1][5] |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Amine-free buffers such as phosphate, HEPES, or borate are also suitable.[7] |

Experimental Protocol

This protocol provides a general guideline for labeling proteins with **Atto 680 NHS ester**. Optimization may be required for specific proteins.

Materials

- **Atto 680 NHS ester**
- Protein of interest in an amine-free buffer (e.g., PBS)
- Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

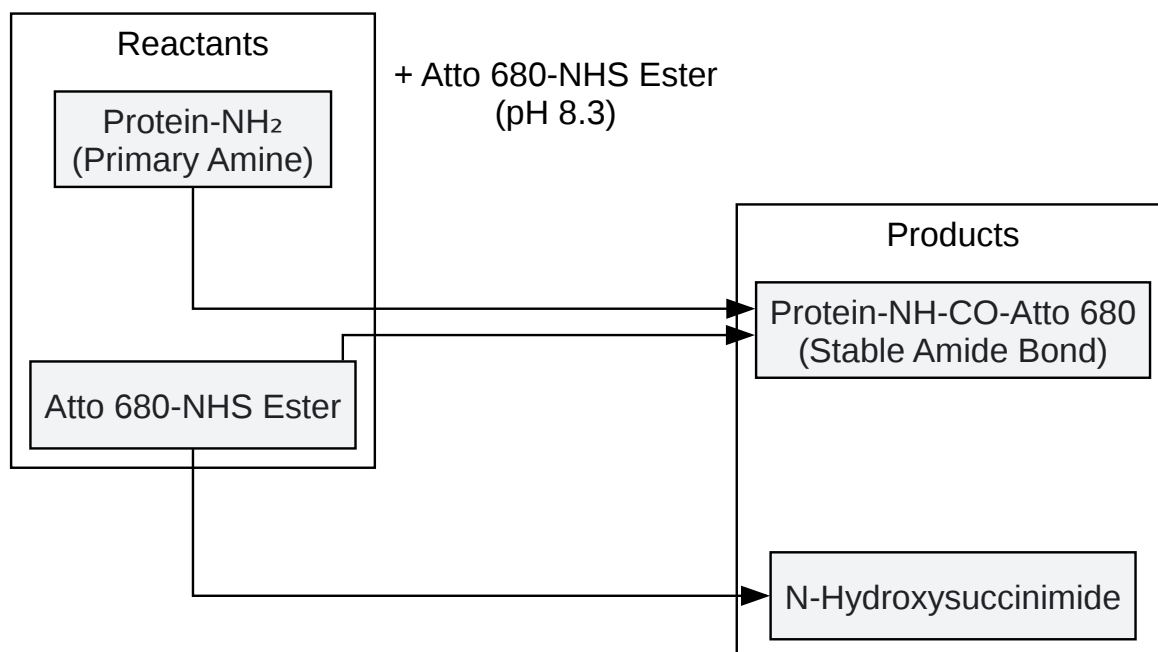
Procedure

- Prepare the Protein Solution:
 - Dissolve the protein in the Labeling Buffer at a concentration of 1-5 mg/mL.
 - If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS prior to labeling.
- Prepare the Dye Stock Solution:
 - Allow the vial of **Atto 680 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[\[1\]](#)
 - Immediately before use, dissolve the **Atto 680 NHS ester** in anhydrous DMSO or DMF to a concentration of 1 mg/mL.[\[5\]](#)
- Labeling Reaction:

- Add the calculated amount of the **Atto 680 NHS ester** stock solution to the protein solution while gently vortexing. A 2-fold molar excess is a good starting point.[\[5\]](#)
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
[\[5\]](#)
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye and hydrolysis products using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[3\]](#)
 - The first colored band to elute is the labeled protein.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm and 681 nm.
 - Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.
- Storage:
 - Store the labeled protein conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, aliquoting and freezing at -20°C is recommended.[\[5\]](#)

Visualizations

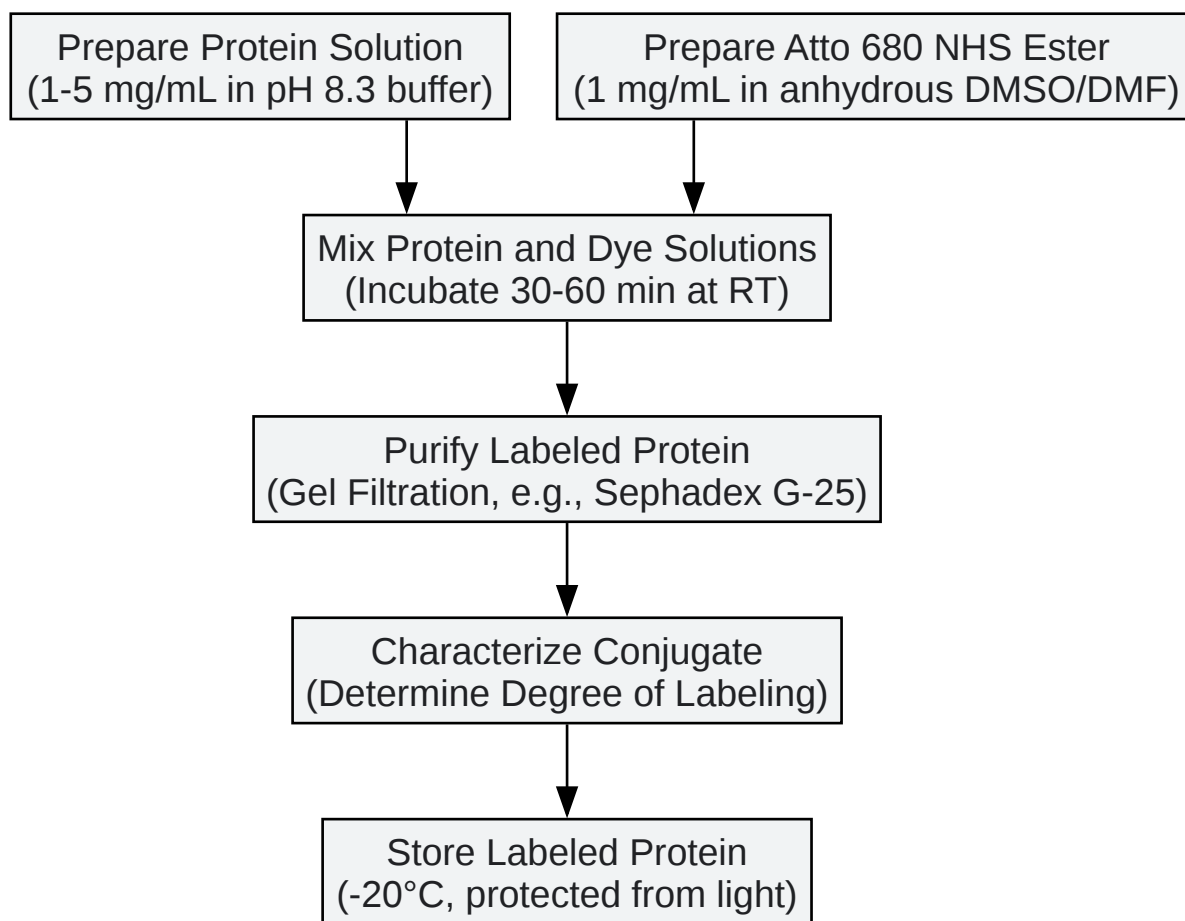
Chemical Reaction



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Caption: Covalent bond formation between **Atto 680 NHS ester** and a primary amine on a protein.

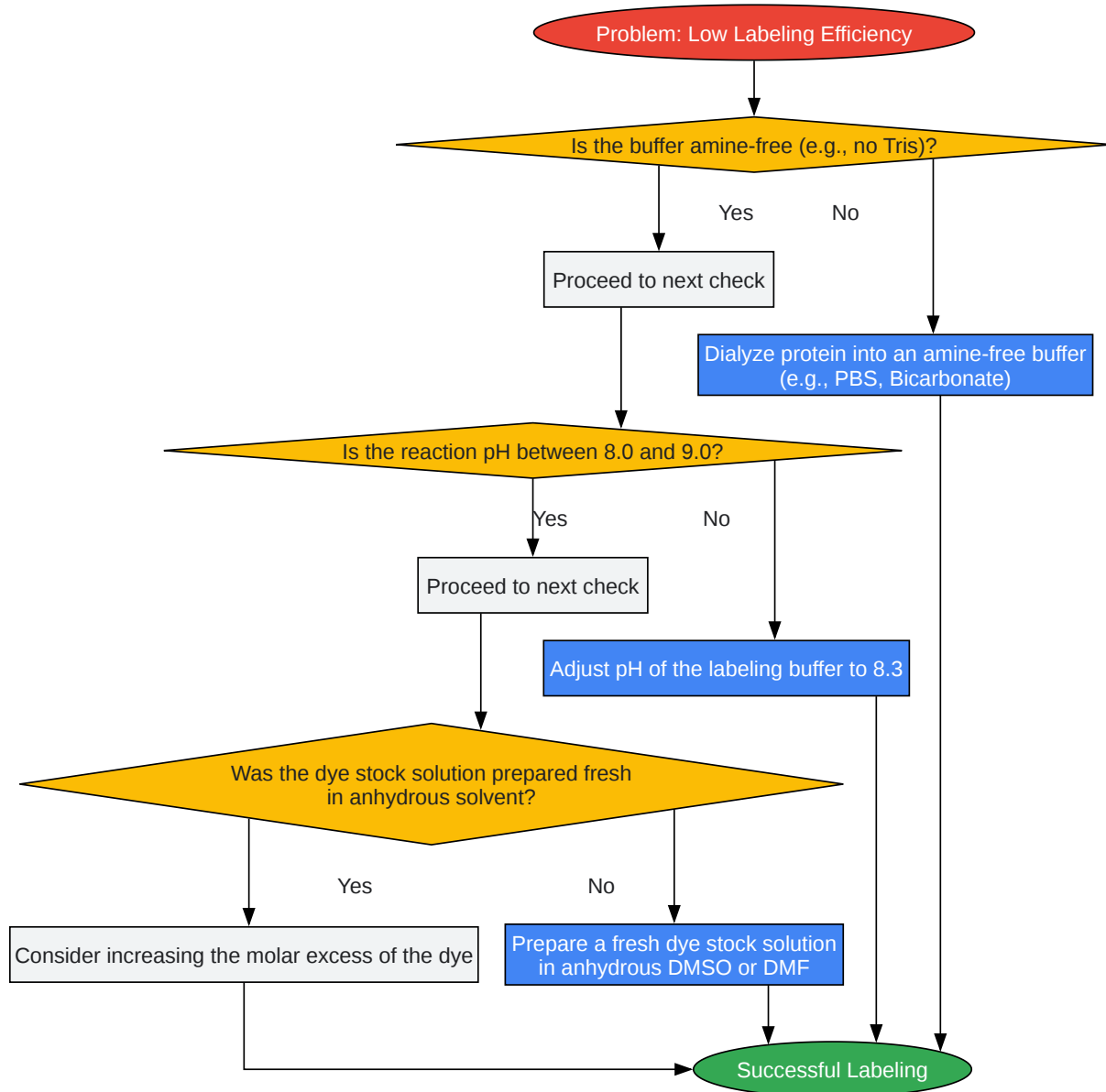
Experimental Workflow



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Caption: Workflow for labeling proteins with **Atto 680 NHS ester**.

Troubleshooting Guide



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Caption: Troubleshooting common issues in protein labeling with **Atto 680 NHS ester**.

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